N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

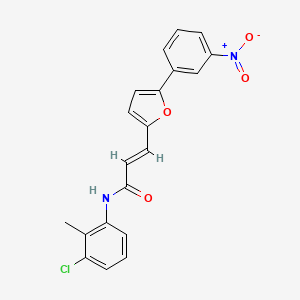

N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl core substituted with a 3-nitrophenyl group at the 5-position. The acrylamide moiety is further substituted with a 3-chloro-2-methylphenyl group on the nitrogen atom (Fig. 1).

Properties

CAS No. |

853351-19-6 |

|---|---|

Molecular Formula |

C20H15ClN2O4 |

Molecular Weight |

382.8 g/mol |

IUPAC Name |

(E)-N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15ClN2O4/c1-13-17(21)6-3-7-18(13)22-20(24)11-9-16-8-10-19(27-16)14-4-2-5-15(12-14)23(25)26/h2-12H,1H3,(H,22,24)/b11-9+ |

InChI Key |

TZYIMHXZRMMKRW-PKNBQFBNSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial, anticancer, and neurological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 382.8 g/mol

- CAS Number : 853351-19-6

Biological Activity Overview

The biological activity of N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and modulator of neurological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These results suggest that N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide exhibits moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 10.0 |

The IC50 values indicate that N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has significant cytotoxic effects on these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Effects

Research has also indicated that this compound may interact with nicotinic acetylcholine receptors, which are implicated in various neurological disorders. A study exploring the anxiolytic-like activity of related compounds found that modifications in the furan and acrylamide structures can enhance receptor modulation:

- Mechanism of Action : The compound acts as a positive allosteric modulator of α7 nicotinic receptors.

- Anxiolytic Activity : In animal models, doses of 0.5 mg/kg showed significant reduction in anxiety-like behavior.

This suggests that structural modifications can influence the efficacy of similar compounds in treating anxiety and depression .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide:

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial activity against a panel of pathogens, confirming its effectiveness against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assay : In vitro assays demonstrated significant cytotoxicity in various cancer cell lines, supporting further exploration for therapeutic applications.

- Neuropharmacological Assessment : Behavioral tests in rodents indicated that this compound could modulate anxiety-related behaviors through its action on nicotinic receptors.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

In a study examining the minimum inhibitory concentration (MIC), the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.25 μg/mL. This suggests that the compound could be a potential lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Synergistic Effects with Other Drugs

Research indicates that N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide exhibits synergistic effects when combined with established antibiotics like Ciprofloxacin and antifungal agents like Ketoconazole. This combination therapy could enhance therapeutic efficacy while potentially reducing drug resistance .

Case Study 1: Antimicrobial Efficacy

A recent study published in ACS Omega evaluated several derivatives, including N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, for their antimicrobial properties. The study found that this compound exhibited superior activity against biofilm-forming strains of Staphylococcus epidermidis, suggesting its potential use in treating infections associated with medical implants .

Case Study 2: Cancer Cell Line Inhibition

In another investigation, researchers assessed the anticancer activity of this compound on various human cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF-7 cells, with IC50 values suggesting effective concentration ranges for therapeutic applications .

Comparison with Similar Compounds

Key Structural Features:

- Furan ring : The 5-position is substituted with a 3-nitrophenyl group, introducing electron-withdrawing effects that may enhance binding to enzymatic targets.

- Acrylamide backbone : The (E)-configured double bond facilitates planar geometry, critical for interactions with biological targets.

Comparison with Similar Compounds

Acrylamide derivatives with furan or thiophene cores and varied substituents have been extensively studied. Below is a detailed comparison of structural analogs, their biological activities, and structure-activity relationships (SAR):

Table 1: Structural and Pharmacological Comparison of Acrylamide Derivatives

Key SAR Insights:

Heterocyclic Core: Thiophene-containing analogs (e.g., DM497) exhibit higher antinociceptive activity compared to furan derivatives, likely due to enhanced lipophilicity and receptor binding .

N-Substituent Effects :

- Bulky substituents (e.g., 3-chloro-2-methylphenyl) may improve metabolic stability but reduce solubility. For example, the 4-sulfamoylphenyl group in [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] enhances helicase inhibition by introducing hydrogen-bonding capacity .

- Methylation of the N-atom (DM490) converts a positive allosteric modulator (DM497) into an antagonist, highlighting the critical role of hydrogen bonding at this position .

Substituent Position: The 3-nitro group on the phenyl ring (target compound) vs. Substitution at the 5-position of the furan ring is essential for activity, as seen in both antiviral and antinociceptive compounds .

Research Findings and Data Gaps

- Antiviral Potential: The target compound’s structural similarity to [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] suggests possible inhibition of viral helicases, though direct evidence is lacking .

- Synthetic Challenges : and highlight the complexity of synthesizing acrylamide derivatives, requiring precise control of reaction conditions (e.g., DIBAL-H reduction, pyridinium chlorochromate oxidation) to achieve high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.